![molecular formula C19H26O3 B1243865 Homaxinolide C](/img/structure/B1243865.png)
Homaxinolide C
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Overview
Description
Homaxinolide C is a natural product found in Homaxinella with data available.
Scientific Research Applications
Anti-Inflammatory Effects of Ethyl Acetate Extract from Cissus quadrangularis : This study demonstrates the anti-inflammatory activity of the ethyl acetate extract of Cissus quadrangularis, which could be relevant in exploring the anti-inflammatory properties of similar compounds like Homaxinolide C (Srisook et al., 2011).
Insulin Resistance and Proinflammatory Cytokines in Chronic Hepatitis C Patients : This research investigates the impact of proinflammatory cytokines on insulin resistance, which might be pertinent when considering the role of compounds like Homaxinolide C in metabolic and inflammatory processes (Lecube et al., 2006).
Drug Discovery A Historical Perspective
: Understanding the historical context and evolution of drug discovery could be beneficial when considering the potential applications of novel compounds like Homaxinolide C in pharmaceutical research (Drews, 2000).
Update on Anticancer Platinum Complexes : Since Homaxinolide C is a compound potentially explored in pharmacological contexts, insights from the development and challenges of anticancer platinum-based drugs could be relevant (Galanski et al., 2005).
Heme Oxygenase-1 and Photodynamic Therapy : Exploring the role of heme oxygenase-1 in tumor cells and its interaction with photodynamic therapy could offer insights into how Homaxinolide C might interact with similar biochemical pathways (Nowis et al., 2006).
PET and Drug Research and Development : This paper discusses the use of Positron Emission Tomography in drug research, which could be relevant for studying the pharmacokinetics of compounds like Homaxinolide C (Fowler et al., 1999).
Heme Oxygenase Induction by Cyanidin-3-O-beta-glucoside : Investigating the effects of specific compounds on heme oxygenase induction in human endothelial cells might offer comparative insights for Homaxinolide C research (Sorrenti et al., 2007).
properties
Molecular Formula |
C19H26O3 |
---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
(5S)-5-methoxy-5-[(2Z,5Z,8Z,11E)-tetradeca-2,5,8,11-tetraenyl]furan-2-one |
InChI |
InChI=1S/C19H26O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21-2)17-15-18(20)22-19/h4-5,7-8,10-11,13-15,17H,3,6,9,12,16H2,1-2H3/b5-4+,8-7-,11-10-,14-13-/t19-/m0/s1 |
InChI Key |
BFLDYOKWEGYFDC-OQZVXLIISA-N |
Isomeric SMILES |
CC/C=C/C/C=C\C/C=C\C/C=C\C[C@]1(C=CC(=O)O1)OC |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC1(C=CC(=O)O1)OC |
synonyms |
homaxinolide C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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